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Compound of Interest

Compound Name: Nickel;silicon

Technical Support Center: Nickel Silicide
Formation

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions regarding the effects
of interlayer films on nickel silicide formation.

Frequently Asked Questions (FAQSs)

Q1: What is the primary purpose of using an interlayer film in nickel silicide (NiSi) formation?

Al: Interlayer films are primarily used to enhance the properties of the resulting nickel silicide
layer. Key benefits include improving the thermal stability by delaying the transformation from
the desirable, low-resistivity NiSi phase to the high-resistivity NiSi2 phase, and preventing the
agglomeration of the silicide film at high temperatures.[1][2][3] Some interlayers can also
improve the morphology and create a smoother interface between the silicide and the silicon
substrate.[4][5][6]

Q2: How do I choose the right interlayer material for my experiment?
A2: The choice of interlayer depends on the desired outcome.

o For Enhanced Thermal Stability: Platinum (Pt), Palladium (Pd), Iridium (Ir), and Cobalt (Co)
are very effective at increasing the degradation temperature of NiSi.[2][7][8][9] Molybdenum
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(Mo) and Zinc (Zn) also show good thermal stability improvement.[1]

o For Reduced Sheet Resistance: Zinc (Zn) and Molybdenum (Mo) interlayers have been
shown to effectively reduce the sheet resistance of nickel silicide at annealing temperatures
around 700°C.[1]

o For Improved Interface Quality: A very thin Platinum (Pt) interlayer can improve interface
roughness.[4][5] Introducing a Pt layer can also suppress the excessive diffusion of Ni atoms
into the silicon substrate, leading to a flatter interface.[6] An ultrathin Ni interlayer (~1 nm)
has been used to promote uniform nucleation and growth, preventing surface defects.[10]
[11]

Q3: How does the thickness of the interlayer affect silicidation?

A3: The interlayer thickness is critical. It must be thin enough to allow for the diffusion of Ni
atoms to react with the Si substrate, yet effective in its role. An ultrathin layer (~1-2 nm) is often
sufficient.[2][10] If the interlayer is too thick, it can act as a significant diffusion batrrier,
excessively delaying or even preventing the formation of NiSi at lower temperatures.[12] For
example, a thin Pd2Si layer formed from a Pd interlayer can act as a diffusion barrier that
retards the formation of Ni2Si and subsequently delays the formation of NiSi.[13]

Q4: Can the interlayer introduce negative effects?

A4: Yes. Some interlayers can act as a diffusion barrier, increasing the temperature required for
NiSi formation.[12] The initial silicide formation might be dominated by the properties of the
interlayer, which can affect electrical characteristics at lower annealing temperatures.[10][11]
Additionally, certain interlayers, like Titanium (Ti), can react with Ni and Si to form undesirable
high-resistivity ternary compounds (e.g., NixTiySiz) on the surface, which can increase contact
resistance.[14][15]

Troubleshooting Guide

Q1: My sheet resistance is too high after annealing. What are the possible causes?

Al: High sheet resistance can stem from several issues:
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e Phase Transformation: The most common cause is the transformation of the low-resistivity
NiSi phase into the high-resistivity NiSi2 phase. This typically occurs at temperatures above
600-700°C but can be delayed by using appropriate interlayers like Pt, Pd, or Ir.[2][7]

o Film Agglomeration: At elevated temperatures, the NiSi film can become discontinuous and
"ball up,” a process known as agglomeration. This degrades the film's conductive properties.
[1][2] Interlayers like Mo and Zn have been shown to inhibit surface agglomeration more
effectively than Ta and Ti.[1]

o Unwanted Compound Formation: If using a reactive interlayer like Ti, a high-resistivity
ternary compound (e.g., NixTiySiz) may have formed on the surface.[14][15]

» Oxygen Contamination: NiSi is very sensitive to oxygen contamination during the annealing
process, which can impede the reaction and degrade electrical properties. Using a capping
layer (e.g., TiN) can suppress this.[1]

Q2: The surface of my silicide film is rough and non-uniform. How can | fix this?
A2: Poor morphology is often related to the nucleation and growth process.

o Improve Interface Cleaning: Ensure the silicon substrate is thoroughly cleaned (e.g., using a
standard RCA clean and HF dip) before depositing the films to remove any native oxide,
which can hinder uniform reaction.[1]

e Use a Morphology-Improving Interlayer: A thin Pt interlayer is known to improve the interface
roughness.[4][5] An ultrathin Ni interlayer (~1 nm) can be used to promote uniform nucleation
and prevent surface defects.[10][11]

e Optimize Annealing Conditions: Agglomeration, which leads to a rough surface, is
temperature-driven. Consider lowering the final annealing temperature or using an interlayer
(e.g., Mo, Zn) that enhances morphological stability.[1]

Q3: The silicidation reaction seems to be delayed or is incomplete. Why is this happening?

A3: A delayed reaction points to a diffusion issue.
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« Interlayer as a Diffusion Barrier: The interlayer itself may be acting as a diffusion barrier for
Ni atoms. This is a known effect of Ti interlayers, which can significantly increase the
transformation temperature for NiSi.[12]

« Interfacial Oxide: Even a very thin layer of native oxide on the silicon substrate can act as a
barrier, hindering the inter-diffusion of Ni and Si and delaying the reaction.[16] An effective
pre-deposition cleaning process is crucial.

« Interlayer Alloying: The interlayer may be alloying with the Ni film, changing the diffusion
kinetics of the system.

Data Hub: Quantitative Analysis

The following tables summarize quantitative data from experimental studies on various

interlayer films.

Table 1: Summary of Common Interlayer Effects on NiSi Formation
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Interlayer Typical NiSi Thermal
. . Key Effect(s) . Reference(s)
Material Thickness Stability
Acts as a
diffusion barrier, Can form high-
Titanium (Ti) 5nm increases NiSi resistivity ternary  [1][12]
formation compounds.
temperature.
Less effective at
inhibiting High-resistance
Tantalum (Ta) 5nm agglomeration NiSi2 phase [1]
compared to Mo,  forms at 700°C.
Zn.
Reduces sheet
) Effective in
Molybdenum resistance, o
5nm ) inhibiting surface  [1]
(Mo) improves thermal )
- agglomeration.
stability.
Lowers NiSi
_ Excellent thermal
formation
. and
Zinc (Zn) 5nm temperature, ) [1]
morphological
reduces sheet -
) stability.
resistance.
Low sheet ] )
) Forms (NiRu)Six
_ resistance at
Ruthenium (Ru) 5nm high alloy, but Rs [11[17]
[
J remains low.
temperature.
o Stabilizes NiSi
_ Delays Ni2Si and
Palladium (Pd) 2 nm o ) phase up to 800-  [2][13]
NiSi formation.
900°C.
Improves thermal  Suppresses
) stability and agglomeration
Platinum (Pt) ~1nm ) L [31[41[5]
interface and NiSi2
roughness. formation.
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Significantly Stable with low

Iridium (Ir) Thin Layer improves thermal  leakage current [819]
stability. up to 850°C.
Significantly Stable with low

Cobalt (Co) Thin Layer improves thermal  leakage current [819]
stability. up to 750-850°C.

Table 2: Sheet Resistance (Rs) vs. Annealing Temperature for Various 5 nm Interlayers (Data
adapted from Lee et al., "In-Situ Rs and Improvement in Thermal Stability of Nickel Silicides
Using Different Interlayer Films")[1]

) Rs (Qlsq) - Rs (Qlsq) - Rs (Q/sq) - Rs (Qlsq) -
Annealing Rs (Qlsq) -
Mo Ru Ta ) Zn
Temp. (°C) Ti Interlayer
Interlayer Interlayer Interlayer Interlayer
300 ~35 ~35 ~12 ~15 ~2.5
450 ~10 ~8 ~12 ~15 ~2.5
600 ~4 ~3 ~14 ~15 ~2.5
650 ~5 ~3 ~15 ~15 ~4.0
>20 (NiSi2 >20 (NiSi2
700 ~5 ~3 ~4.3
forms) forms)

Protocols and Workflows
General Experimental Protocol for NiSi Formation with
an Interlayer

e Substrate Preparation:
o Begin with p-type Si (100) wafers.

o Perform a standard RCA (Radio Corporation of America) cleaning process to remove
organic and metallic contaminants.
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o Immediately before loading into the deposition chamber, perform an HF (hydrofluoric acid)
dip to remove the native surface oxide.

e Thin Film Deposition:

o

Use a sputtering system to deposit the films.

o Deposit the chosen interlayer film (e.g., 5 nm of Mo, Ru, Ta, Ti, or Zn) directly onto the
cleaned Si substrate.[1]

o Without breaking vacuum, deposit the nickel (Ni) film (e.g., 25 nm) on top of the interlayer.

[1]

o A capping layer (e.g., TiN) can be deposited on top of the Ni to prevent oxidation during
annealing.

e Thermal Annealing:
o Use a Rapid Thermal Annealing (RTA) system.
o Anneal the samples in a nitrogen (N2) ambient to prevent oxidation.

o The annealing temperature and time will depend on the specific interlayer and desired
silicide phase. A typical range is 300°C to 700°C.[1] A two-step annealing process is often
used to form a uniform NiSi phase.

e Selective Etching:
o After annealing, remove the unreacted metal and the capping/interlayer material.

o A solution of H2S0O4:H202 (4:1) at 80°C is effective for selectively etching many
interlayers (Mo, Ru, Ti, Zn) and unreacted Ni over NiSi.[1]

e Characterization:

o Sheet Resistance (Rs): Measure using a four-point probe.
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o Phase Identification: Use Glancing-Angle X-ray Diffraction (GLXRD) to identify the nickel
silicide phases present (e.g., NiSi, NiSi2).[1]

o Surface Morphology: Observe the surface using Field-Emission Scanning Electron
Microscopy (FESEM).[1]

o Interface Analysis: Use Transmission Electron Microscopy (TEM) for detailed cross-
sectional analysis of the film and interface.

Visualized Workflows and Logic

1. Preparation 2. Deposition (Sputtering) 3. Reaction & Processin 4. Characterization

9
. Interlayer Deposition . . . Capping Layer (Optional) Rapid Thermal Annealing " Rs Measurement
Si (100) Substrate (e.0., Pt, Mo, Zn) Nickel (Ni) Deposition (e, TiN) (N2 Ambient) Selective Wet Etch XRD, FESEM, TEM

Click to download full resolution via product page

Fig 1. General experimental workflow for nickel silicide formation with an interlayer film.
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Problem:
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Solution:
- Lower max annealing temp.
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Fig 2. Troubleshooting flowchart for diagnosing high sheet resistance in NiSi films.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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